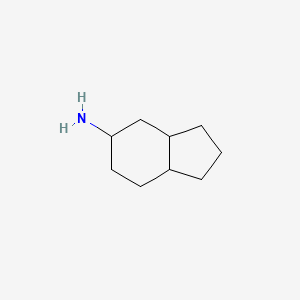

octahydro-1H-inden-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-9-5-4-7-2-1-3-8(7)6-9/h7-9H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUWBPXEXFNUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(CC2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Stereochemical Analysis of Octahydro 1h Inden 5 Amine

Definitive Structural Elucidation Methodologies

The unambiguous assignment of the octahydro-1H-inden-5-amine structure relies on a suite of powerful analytical methods. These techniques provide complementary information, from the precise spatial arrangement of atoms in the solid state to the connectivity and chemical environment of atoms in solution.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. rigaku.comucibio.ptrigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to generate a precise electron density map of the molecule. rigaku.com This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and torsional angles, thereby revealing the exact conformation and configuration of the molecule in the solid state. mdpi.com

For this compound, an SC-XRD analysis would provide conclusive evidence for:

Ring Fusion Stereochemistry: It would definitively distinguish between the cis- and trans-fused isomers of the hydrindane core.

Substituent Configuration: The orientation of the amine group (e.g., exo vs. endo, or axial vs. equatorial depending on the ring conformation) relative to the bicyclic system would be clearly established.

Intermolecular Interactions: The analysis would also reveal intermolecular forces, such as hydrogen bonding involving the amine group, which dictate the crystal packing arrangement.

Despite the power of this technique, a search of the public scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for this compound. Should a suitable single crystal be obtained, the parameters determined would be as follows:

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry elements present within the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances and angles between bonded atoms. |

| Torsional Angles | The dihedral angles that define the conformation of the five- and six-membered rings. |

| Absolute Configuration | The absolute stereochemistry of a single enantiomer, if resolved and measured appropriately. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum would be complex due to the large number of saturated C-H bonds. Key features expected in the ¹H NMR spectrum include:

Aliphatic Region: A series of complex, overlapping multiplets in the approximate range of 1.0-2.5 ppm, corresponding to the 14 protons of the octahydro-indene skeleton.

Methine Proton: The proton attached to the carbon bearing the amine group (C5-H) would likely appear as a distinct multiplet, potentially shifted slightly downfield.

Amine Protons: The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. Its signal would disappear upon exchange with D₂O, confirming its assignment. libretexts.org

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₂ (Saturated) | ~ 1.0 - 2.2 | Complex multiplets |

| CH (Saturated, Bridgehead) | ~ 1.5 - 2.5 | Complex multiplets |

| CH-N | ~ 2.5 - 3.5 | Multiplet |

| NH₂ | ~ 1.0 - 3.5 (variable) | Broad singlet (exchangeable with D₂O) |

¹³C NMR spectroscopy provides information on the number of unique carbon environments in a molecule. For a single stereoisomer of this compound, nine distinct signals would be expected in the ¹³C NMR spectrum. The chemical shifts would be characteristic of a saturated bicyclic alkane framework with one carbon bonded to a nitrogen atom.

Aliphatic Carbons: Signals for the eight sp³-hybridized carbons of the hydrindane skeleton would appear in the upfield region of the spectrum, typically between 20 and 50 ppm.

C-N Carbon: The carbon atom directly attached to the amine group (C5) would be deshielded and is expected to resonate further downfield, likely in the 45-60 ppm range. libretexts.org

Specific, published ¹³C NMR data for this compound could not be located in the searched scientific literature.

| Carbon Type | Expected Chemical Shift (ppm) |

| CH₂ (Saturated) | ~ 20 - 40 |

| CH (Saturated) | ~ 30 - 50 |

| C-N | ~ 45 - 60 |

To overcome the signal overlap in 1D spectra and definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other, typically through two or three bonds. This would allow for the tracing of proton connectivity throughout the five- and six-membered rings, helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is a powerful method for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons (if any) and bridgehead carbons.

The application of these 2D NMR methods would enable a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, providing definitive proof of the compound's constitution in solution. No specific 2D NMR studies for this compound have been found in the published literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

For this compound, the key vibrational modes would be:

N-H Stretching: Primary amines typically show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org One band corresponds to the symmetric stretch and the other to the asymmetric stretch.

N-H Bending: An N-H "scissoring" bend is expected to appear in the 1590-1650 cm⁻¹ region.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would confirm the presence of the saturated aliphatic C-H bonds of the ring system.

C-N Stretching: A C-N stretching vibration would be expected in the fingerprint region, typically between 1020-1250 cm⁻¹.

While vibrational spectroscopy is excellent for functional group identification, detailed published IR or Raman spectra for this compound are not available.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| **Primary Amine (R-NH₂) ** | N-H Asymmetric Stretch | ~ 3450 |

| N-H Symmetric Stretch | ~ 3350 | |

| N-H Scissoring (Bend) | ~ 1590 - 1650 | |

| Alkyl (C-H) | C-H Stretch | ~ 2850 - 2960 |

| Alkyl Amine (C-N) | C-N Stretch | ~ 1020 - 1250 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum provides key information about its primary amine and saturated hydrocarbon framework. As a primary amine, it is expected to show characteristic N-H stretching and bending vibrations. orgchemboulder.com

The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range. orgchemboulder.com Additionally, the spectrum will be dominated by strong C-H stretching and bending vibrations from the octahydro-1H-indene ring system.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400-3250 (two bands) | Primary Amine |

| C-H Stretch (sp³) | 2960-2850 | Alkane |

| N-H Bend | 1650-1580 | Primary Amine |

| C-H Bend | 1470-1350 | Alkane |

| C-N Stretch | 1250-1020 | Aliphatic Amine |

| N-H Wag | 910-665 | Primary Amine |

This table is generated based on typical infrared absorption frequencies for primary amines and saturated hydrocarbons.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the C-C and C-H vibrations of the fused ring system. While N-H vibrations are also Raman active, they are generally weaker than in the infrared spectrum. The symmetric C-C stretching vibrations of the carbocyclic framework would be particularly prominent.

Table 2: Key FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch | 3000-2800 | Alkane |

| C-C Stretch | 1200-800 | Alkane |

| Ring Breathing Modes | 1000-700 | Cyclic System |

This table is generated based on typical Raman shifts for cyclic alkanes.

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₇N), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the fused ring system, providing further structural information.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

|---|---|---|

| [M]⁺ | 139 | Molecular Ion |

| [M-NH₂]⁺ | 123 | Loss of Amino Group |

| [C₉H₁₅]⁺ | 123 | Fragment |

| [C₆H₁₀N]⁺ | 96 | Fragment |

This table presents hypothetical fragmentation data based on the structure of this compound.

Comprehensive Stereochemical Analysis

The stereochemistry of this compound is complex due to the presence of multiple chiral centers and the fused ring system.

Elucidation of Stereochemical Influences on Molecular Recognition

The specific three-dimensional arrangement of the atoms in each stereoisomer of this compound is critical for its interaction with other chiral molecules, such as biological receptors or chiral catalysts. The stereochemistry dictates the shape and distribution of functional groups, which in turn governs how the molecule fits into a binding site. For instance, the orientation of the amino group, whether it is in an axial or equatorial position and on which face of the ring system it resides, will determine its ability to form key interactions like hydrogen bonds. Therefore, understanding the precise stereostructure is fundamental to predicting and explaining its role in molecular recognition events. acs.orgresearchgate.net

Synthetic Methodologies and Strategies for Octahydro 1h Inden 5 Amine and Its Derivatives

Construction of the Octahydro-1H-indene Polycyclic Framework

The creation of the octahydro-1H-indene skeleton is the foundational step in the synthesis of the target amine. This is typically achieved through a combination of reactions that first form the bicyclic ring system and then saturate it.

Cycloaddition and Ring Closure Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing the six-membered ring of the indene (B144670) framework. researchgate.net These reactions involve the [4+2] cycloaddition of a diene and a dienophile to form a cyclohexene (B86901) ring, which can then be further elaborated. researchgate.net For instance, the reaction between a cyclopentadiene (B3395910) derivative and a suitable dienophile can directly generate the bicyclo[4.3.0]nonene system, a precursor to the octahydro-1H-indene core.

Transannular reactions offer another strategic approach to building complex polycyclic frameworks. acs.orgresearchgate.net These reactions involve the formation of a bond between two non-adjacent atoms within a medium or large ring, effectively creating a bicyclic system from a monocyclic precursor. acs.orgresearchgate.netresearchgate.net For example, an enantioselective transannular formal (3+2) cycloaddition of cycloalkenone hydrazones, catalyzed by a chiral phosphoric acid, can produce stereodefined octahydro-1H-indene-derived 1,3-diamines with high yields and excellent stereocontrol. acs.orgresearchgate.netacs.org

Ring-closing reactions, such as those catalyzed by copper, provide an efficient pathway to bicyclo[3.3.0]octane derivatives, which are structurally related to the octahydro-1H-indene system. researchgate.net Michael-Michael ring closure (MIMIRC) reactions have also been employed in the synthesis of hydrindane derivatives. mdpi.com

Reductive Hydrogenation Protocols for Ring Saturation

Once the unsaturated indene or a related bicyclic framework is constructed, reductive hydrogenation is employed to achieve the fully saturated octahydro-1H-indene system. researchgate.net This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C) and platinum-based catalysts like platinum oxide (PtO₂). researchgate.netmetu.edu.trmdpi.com The reaction is often carried out under high pressure and may require elevated temperatures to ensure complete saturation of the double bonds within the ring system. For instance, the hydrogenation of indene derivatives over an alumina-supported palladium catalyst has been shown to occur via a syn addition of two hydrogen atoms to the side of the molecule adsorbed onto the catalyst surface. researchgate.net

The Benkeser reduction, which utilizes lithium or calcium in the presence of a primary amine, offers an alternative method for the hydrogenation of aromatic hydrocarbons like indane. metu.edu.tr This method can lead to partially hydrogenated intermediates, such as tetrahydro- and hexahydro-1H-indene, which can then be fully saturated in a subsequent hydrogenation step. metu.edu.tr

| Catalyst | Substrate | Product | Conditions | Reference |

| Pd/C | Indene derivatives | Octahydro-1H-indene | H₂, high pressure | researchgate.netmetu.edu.tr |

| PtO₂ | Indene derivatives | Octahydro-1H-indene | H₂, high pressure | mdpi.com |

| Lithium/Ethylenediamine | Indane | Tetrahydro/Hexahydro-1H-indene | - | metu.edu.tr |

Amination Reactions for Nitrogen Incorporation

With the saturated octahydro-1H-indene framework in hand, the next critical step is the introduction of the amine functionality at the desired position. Several amination strategies can be employed.

Reductive amination is a versatile method that involves the reaction of a ketone or aldehyde precursor with an amine in the presence of a reducing agent. For example, an octahydro-1H-inden-5-one can be converted to octahydro-1H-inden-5-amine by reacting it with ammonia (B1221849) or a primary amine source and a reducing agent like sodium cyanoborohydride.

Nucleophilic substitution provides another route to amination. This involves the displacement of a leaving group, such as a halide or a sulfonate ester, at the 5-position of the octahydro-1H-indene ring by an amine nucleophile.

Other methods for introducing nitrogen include the Mitsunobu reaction, which can convert a hydroxyl group to an amine, and amination of organoboranes. acs.org

Asymmetric Synthesis of Enantiomerically Pure this compound and Related Chiral Analogues

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important, such as in pharmaceuticals. ontosight.aibham.ac.uk Asymmetric synthesis strategies aim to control the stereochemical outcome of the reaction, producing a single enantiomer in high purity.

One powerful approach is the use of chiral catalysts in key bond-forming reactions. For example, a chiral phosphoric acid can catalyze the enantioselective transannular (3+2) cycloaddition of cycloalkenone hydrazones to generate chiral octahydro-1H-indene derivatives with high enantiomeric excess. acs.orgresearchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation of indene-type tetrasubstituted olefins has been developed to produce enantioenriched indane derivatives. nih.govacs.org

Another strategy involves the use of chiral auxiliaries or resolving agents. Chiral amines can be used to form diastereomeric salts with a racemic carboxylic acid precursor, allowing for the separation of the diastereomers by crystallization. google.com Subsequent removal of the chiral auxiliary yields the enantiomerically pure acid, which can then be converted to the target amine. Chiral HPLC resolution is another technique used to separate enantiomers of racemic intermediates. acs.org

Development of Chemo-, Regio-, and Stereoselective Synthetic Pathways

The development of synthetic routes that exhibit high levels of chemo-, regio-, and stereoselectivity is a major goal in the synthesis of complex molecules like this compound. mdpi.comnih.gov

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For instance, the selective reduction of a double bond without affecting a ketone or ester group in the molecule is a chemoselective transformation.

Regioselectivity is the control of the position at which a reaction occurs. In the context of this compound synthesis, this would involve directing the amination reaction specifically to the C-5 position of the indene ring.

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. This is particularly important in asymmetric synthesis to obtain a single desired stereoisomer. acs.orgresearchgate.net

Recent advances in catalysis have led to the development of highly selective reactions. For example, transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, often exhibit high levels of selectivity. researchgate.netnih.govacs.orgoaepublish.com The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve the desired chemo-, regio-, and stereochemical outcome. rsc.org

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Functionalization can be achieved by introducing various substituents onto the octahydro-1H-indene core or by modifying the amine group.

Starting from a functionalized indene precursor, such as one bearing a hydroxyl or carboxyl group, allows for the incorporation of these functionalities into the final product. For example, the synthesis of a diol-substituted octahydro-1H-indene can be achieved through esterification pathways.

Furthermore, the amine group of this compound can serve as a handle for further functionalization. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in coupling reactions to attach more complex moieties. For instance, the synthesis of N-(cyclopropylmethyl)octahydro-4,7-methano-1H-inden-5-amine has been reported. ontosight.ai

The development of multicomponent reactions provides an efficient way to generate diverse and highly functionalized molecules in a single step. orcid.org These reactions can be used to introduce multiple points of diversity into the octahydro-1H-indene scaffold.

N-Substitution Strategies (e.g., N-alkylation, N-acylation)

Modification of the primary amine group in this compound is a key strategy for creating a library of derivatives. Standard N-alkylation and N-acylation reactions are commonly employed to introduce a wide array of substituents, thereby altering the compound's physical, chemical, and biological properties.

N-Alkylation is a fundamental transformation for introducing alkyl groups onto the nitrogen atom. This can be achieved through reactions with alkyl halides, where the amine acts as a nucleophile. wikipedia.org The process can sometimes be complicated by overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org To control selectivity, reductive amination is a powerful alternative. This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.

N-Acylation involves the reaction of this compound with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds readily to form stable amide derivatives. These amides can serve as final products or as intermediates for further functionalization.

A study on the N-alkylation of amines with carboxylic acids catalyzed by platinum has been reported, offering a direct route from readily available starting materials. acs.org This tandem condensation-reduction process highlights the ongoing development of more efficient and versatile N-alkylation methods. acs.org

| Reaction Type | Reagents | Product | Significance |

| N-Alkylation | Alkyl halides, Reductive amination (Aldehydes/Ketones + Reducing agent) | Secondary or Tertiary Amines | Introduction of diverse alkyl groups. |

| N-Acylation | Acyl chlorides, Anhydrides | Amides | Formation of stable derivatives for various applications. |

Diversification of Ring Substituents

Beyond modifying the amine group, diversification of the octahydro-1H-indene ring system itself is crucial for exploring a wider chemical space. This can be achieved by starting with substituted indene precursors before the reduction of the aromatic ring or by functionalizing the saturated carbocyclic framework.

Synthetic strategies often involve the use of substituted phenols or other aromatic precursors that undergo dearomatization and subsequent cyclization reactions to build the indenyl scaffold with pre-installed substituents. nih.gov The introduction of functional groups such as hydroxyls or halogens on the ring allows for further chemical manipulation. For instance, a hydroxyl group can be introduced to form octahydro-1H-inden-5-ol, a related compound. biosynth.com

Synthesis of Bridged and Tricyclic Amine Analogues

The synthesis of bridged and tricyclic analogues of this compound introduces greater structural rigidity and three-dimensionality. These complex scaffolds are of interest in medicinal chemistry and materials science.

One common approach to constructing such frameworks is through intramolecular cyclization reactions. For instance, Diels-Alder reactions can be employed to create the initial tricyclic core. Subsequent functional group manipulations, including hydrogenation and amination, can then lead to the desired bridged amine analogues. For example, the synthesis of tricyclo[5.2.1.0²,⁶]decan-8-amine involves the reaction of the corresponding ketone with an amine.

Research into the synthesis of complex, nature-inspired scaffolds has led to the development of multidirectional desymmetrization strategies. These methods can generate intricate octahydroindolo[2,3-a]quinolizine architectures from pluripotent building blocks. nih.gov Such strategies demonstrate the potential for creating highly complex and skeletally diverse amine analogues.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both metal-catalyzed and organocatalytic methods offer powerful tools for constructing the carbocyclic framework and introducing the amine functionality.

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis is instrumental in forming the indane and indene skeletons, which are precursors to the saturated this compound.

Palladium-catalyzed reactions , such as the Heck reaction and cascade reactions, are widely used. For example, palladium(II)-catalyzed cascade reactions of ene-ynes can provide access to benzo[g]indoles, which are related aromatic precursors. acs.org Intramolecular aminoarylation of alkenes catalyzed by palladium is another effective method for generating cyclic amines. acs.org

Rhodium-catalyzed reactions are also significant. Rhodium-catalyzed carbenoid chemistry has been used to generate diverse chemical probes. whiterose.ac.uk Furthermore, Rh-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes can produce pyrrolidines with high enantioselectivity. acs.org

Indium-catalyzed reactions have been developed for the stereoselective synthesis of tricyclic frameworks through cascade cycloisomerization reactions of aryl 1,5-enynes. acs.org

Cobalt-catalyzed reactions have been utilized for the synthesis of substituted 1H-indenes via metalloradical activation of o-cinnamyl N-tosyl hydrazones. researchgate.net

| Metal Catalyst | Reaction Type | Significance |

| Palladium (Pd) | Cascade Reactions, Aminoarylation | Synthesis of indole (B1671886) and cyclic amine precursors. acs.orgacs.org |

| Rhodium (Rh) | Carbenoid Chemistry, Hydroamination | Access to diverse and chiral cyclic amines. acs.orgwhiterose.ac.uk |

| Indium (In) | Cascade Cycloisomerization | Stereoselective synthesis of tricyclic frameworks. acs.org |

| Cobalt (Co) | Metalloradical Cyclization | Construction of functionalized 1H-indene derivatives. researchgate.net |

Organocatalytic and Biocatalytic Transformations

In addition to metal catalysis, organocatalysis and biocatalysis have emerged as powerful and often more environmentally friendly alternatives for the synthesis of chiral amines and their precursors.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Organocatalytic domino reactions have been employed in the enantioselective synthesis of complex heterocyclic structures. core.ac.uk For instance, an organocatalyzed desymmetrization strategy has been used to construct tricyclic fused rings from a cyclohexadienone tethered alkenal. nih.gov

Biocatalysis employs enzymes to carry out highly selective reactions. Monoamine oxidases (MAOs) are enzymes that can be used for the oxidation of a wide range of amines, including chiral amines. researchgate.net Engineered variants of cyclohexylamine (B46788) oxidase (CHAO) have shown the ability to deracemize secondary amines, such as (S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, to produce the corresponding (R)-enantiomer with high enantiomeric excess. nih.govresearchgate.net This highlights the potential of biocatalysis for the synthesis of enantiopure derivatives of this compound. nih.gov

| Catalysis Type | Catalyst | Transformation | Significance |

| Organocatalysis | Small organic molecules | Domino reactions, Desymmetrization | Enantioselective synthesis of complex cyclic systems. nih.govcore.ac.uk |

| Biocatalysis | Cyclohexylamine Oxidase (CHAO) | Deracemization of secondary amines | Production of enantiopure amine derivatives. nih.govresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of Octahydro 1h Inden 5 Amine

Reactivity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in octahydro-1H-inden-5-amine renders it both basic and nucleophilic. This inherent reactivity allows it to participate in a wide array of chemical transformations, from simple acid-base reactions to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. The steric environment imposed by the fused bicyclic ring system can, however, modulate this reactivity compared to simpler acyclic amines.

Nucleophilic Reactivity and Derivatization

As a primary amine, the nitrogen atom of this compound is a potent nucleophile, readily attacking electrophilic centers. msu.edulibretexts.org This nucleophilicity is the basis for a multitude of derivatization reactions, which are crucial for chemical analysis, and for modifying the compound's properties for various applications. iu.edunih.gov Common derivatization strategies applicable to primary amines include acylation, alkylation, and sulfonylation. libretexts.orglibretexts.org

Acylation: The reaction with acid chlorides or anhydrides is a fundamental method for converting primary amines into amides. libretexts.org For instance, this compound would be expected to react readily with acetyl chloride or acetic anhydride (B1165640) to form the corresponding N-acetyl derivative. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. libretexts.org

Alkylation: Direct alkylation with alkyl halides can occur, but it is often difficult to control, leading to mixtures of mono-, di-, and even tri-alkylated products, culminating in the formation of a quaternary ammonium (B1175870) salt. msu.edulibretexts.org The steric hindrance of the hydrindane skeleton might favor mono-alkylation to some extent, but over-alkylation remains a significant possibility. msu.edu

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would yield the corresponding sulfonamide. This reaction is a cornerstone of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.

The table below summarizes some expected derivatization reactions of this compound based on the known reactivity of primary amines.

| Reagent Class | Specific Reagent | Expected Product |

| Acid Halide | Acetyl chloride | N-(octahydro-1H-inden-5-yl)acetamide |

| Acid Anhydride | Acetic anhydride | N-(octahydro-1H-inden-5-yl)acetamide |

| Alkyl Halide | Methyl iodide | Mixture of mono-, di-, and trimethylated amines and the quaternary ammonium salt |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-(octahydro-1H-inden-5-yl)-4-methylbenzenesulfonamide |

This table is illustrative and based on general amine reactivity.

Amine-Promoted Chemical Transformations

The primary amine functionality can also act as a catalyst or a directing group in various chemical transformations. Its basicity allows it to deprotonate acidic protons, while its nucleophilicity can initiate cascade reactions. For example, in reactions involving carbonyl compounds, the amine can form an imine or enamine intermediate, which then participates in subsequent bond-forming events. libretexts.org While specific examples involving this compound are not documented, its ability to engage in such transformations can be inferred from the broader field of amine catalysis. nih.gov

Transformations of the Octahydro-1H-indene Ring System

The octahydro-1H-indene, or hydrindane, skeleton is a common motif in natural products, particularly terpenoids. researchgate.net Its reactivity is largely that of a saturated alkane, but the presence of the amine group can influence certain transformations, and the fused ring structure gives rise to specific stereochemical considerations. The relative stability of the cis- and trans-fused isomers is a key factor in the thermodynamics of reactions involving this ring system. researchgate.net

Ring Expansion and Contraction Reactions

Ring expansions and contractions of carbocyclic systems are powerful methods for accessing different ring sizes. nih.gov For the hydrindane system, these transformations can be synthetically valuable.

Ring Expansion: A common strategy for ring expansion is the Tiffeneau-Demjanov rearrangement, which could theoretically be applied to a derivative of this compound. This would involve the conversion of the amine to a diazomethane (B1218177) precursor, followed by treatment with acid to generate a carbocation that could induce a one-carbon ring expansion of either the five- or six-membered ring. Other methods, such as radical-mediated ring expansions, have also been reported for related systems. nih.gov

Ring Contraction: Ring contractions are less common for the hydrindane system but can be achieved under specific conditions, often involving oxidative cleavage followed by intramolecular cyclization. For example, a Favorskii rearrangement of an α-haloketone derived from the hydrindane skeleton could lead to a ring-contracted carboxylic acid derivative.

Oxidation and Reduction Pathways

Oxidation: The saturated hydrocarbon backbone of the octahydro-1H-indene ring system is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to cleavage of C-C bonds. The presence of the amine group complicates direct oxidation of the ring, as the amine itself is susceptible to oxidation. It would likely need to be protected, for example as an amide, before attempting any oxidation of the carbocyclic framework. Swern oxidation conditions have been used on related bicyclic diols to produce rearranged products rather than the expected diketones, indicating the complexity of oxidation reactions in these systems. mdpi.com

Reduction: As the octahydro-1H-indene ring is fully saturated, it is not susceptible to reduction under standard catalytic hydrogenation conditions.

Skeletal Rearrangement Reactions

The rigid, fused structure of the hydrindane system makes it prone to skeletal rearrangements under conditions that generate carbocationic intermediates. These rearrangements are driven by the relief of ring strain and the formation of more stable carbocations. For instance, treatment of a hydroxyl-substituted hydrindane with strong acid can induce Wagner-Meerwein rearrangements, leading to a migration of alkyl groups or a change in the ring fusion stereochemistry. A pinacol-like rearrangement has been utilized to establish a trans ring junction in the synthesis of the trans-hydrindane (B1202327) core of dictyoxetane. rsc.org While no specific skeletal rearrangements of this compound have been documented, it is plausible that derivatives of this compound could undergo such transformations under appropriate acidic or radical conditions.

Advanced Mechanistic Studies

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

A thorough search of scientific databases and literature reveals a lack of specific studies focused on the elucidation of reaction mechanisms involving this compound through kinetic and spectroscopic methods. Such studies would typically involve techniques like UV-Vis, NMR, and IR spectroscopy to monitor the rate of reaction and the change in concentration of reactants and products over time. This data is crucial for determining rate laws, reaction orders, and activation energies, which are fundamental to understanding the mechanism of a chemical transformation. The absence of such published data for this compound means that a detailed, evidence-based discussion of its reaction kinetics is not possible at this time.

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient species, or reaction intermediates, are pivotal in piecing together a reaction mechanism. Techniques such as low-temperature spectroscopy, trapping experiments, and computational modeling are often employed to detect and characterize these short-lived species. For this compound, there is no readily available research that documents the isolation or characterization of specific reaction intermediates in its chemical transformations. Without such studies, any proposed intermediates would be purely speculative and based on general principles of amine reactivity rather than direct experimental evidence for this specific compound.

Transition State Analysis and Energy Landscapes

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides insight into the energy barriers and the geometry of the highest-energy point along the reaction coordinate. This analysis is fundamental to understanding the feasibility and pathway of a reaction. There are no specific computational studies found in the public domain that detail the transition state analysis or the potential energy landscapes for reactions involving this compound. Such research would be invaluable for predicting its reactivity and selectivity in various chemical processes.

Computational and Theoretical Chemistry Studies of Octahydro 1h Inden 5 Amine

Electronic Structure and Molecular Reactivity Descriptors

Global Reactivity Descriptors (e.g., global hardness, electrophilicity index)

Should research on the computational and theoretical aspects of octahydro-1H-inden-5-amine be published in the future, this article can be updated to include the specific findings.

Theoretical Conformational Analysis and Energetic Profiling

A thorough theoretical conformational analysis of this compound would involve the systematic exploration of its potential energy surface to identify all stable conformers. This process typically employs quantum mechanical methods, such as Density Functional Theory (DFT), to optimize the geometry of various possible spatial arrangements of the atoms. The goal is to locate the global minimum energy conformer, representing the most stable structure, as well as other low-energy conformers that may exist in equilibrium.

For a molecule like this compound, with its fused ring system and an amine substituent, multiple stereoisomers (diastereomers and enantiomers) are possible. A comprehensive energetic profiling would calculate the relative energies of these isomers and their respective conformers. This data is crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical, chemical, and biological properties.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer/Isomer | Method | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Isomer A - Conformer 1 | DFT/B3LYP/6-31G(d) | 0.00 | 75.3 |

| Isomer A - Conformer 2 | DFT/B3LYP/6-31G(d) | 1.20 | 15.1 |

| Isomer B - Conformer 1 | DFT/B3LYP/6-31G(d) | 2.50 | 5.5 |

| Isomer B - Conformer 2 | DFT/B3LYP/6-31G(d) | 3.80 | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, due to the absence of specific research on this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide valuable insights into the dynamic behavior of this compound in various environments, such as in a solvent or in the solid state. These simulations model the movement of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular forces.

By analyzing the trajectories of the atoms, one could study the flexibility of the molecule, conformational transitions, and the nature of its interactions with surrounding molecules. For instance, MD simulations could elucidate the hydrogen bonding network formed by the amine group with solvent molecules or other this compound molecules. This information is critical for understanding its solubility, aggregation behavior, and potential interactions with biological targets.

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations could predict its vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts.

Calculations of vibrational frequencies, typically performed using DFT methods, can help assign the absorption bands observed in experimental spectra to specific molecular vibrations. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts, often achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can assist in the structural elucidation of the molecule and its various isomers.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for an Isomer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 35.2 |

| C2 | 28.1 |

| C3 | 30.5 |

| C3a | 45.8 |

| C4 | 42.3 |

| C5 | 55.9 |

| C6 | 33.7 |

| C7 | 25.4 |

| C7a | 48.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, due to the absence of specific research on this compound.

Computational Prediction of Collision Cross Sections

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter measured in IM-MS, representing the effective area of an ion as it travels through a buffer gas.

Computational methods can be used to predict the CCS values for different conformers and isomers of a molecule. These theoretical predictions can then be compared with experimental IM-MS data to provide detailed structural information. For this compound, calculating the theoretical CCS values for its various potential structures would be a valuable tool for their experimental identification and differentiation.

Research Applications in Materials Science and Molecular Design

Development of Novel Molecular Scaffolds for Medicinal Chemistry Research

The octahydro-1H-inden-5-amine framework represents a rigid, three-dimensional scaffold that could, in principle, be valuable in medicinal chemistry for the development of novel therapeutics. However, there is a lack of specific published evidence for its use in the design of compound libraries or in detailed structure-activity relationship (SAR) studies.

Design of Structurally Diverse Libraries for Biological Exploration

The synthesis of compound libraries based on a common scaffold is a cornerstone of modern drug discovery. The rigid bicyclic structure of this compound offers a fixed orientation of substituents, which can be advantageous for exploring specific interactions with biological targets. By modifying the amine group and other positions on the inden ring, a library of analogs could be generated. However, a review of the current scientific literature does not yield specific examples of such libraries being constructed from this compound for the purpose of biological screening. General principles of medicinal chemistry suggest that such a scaffold could be of interest, but specific research to this effect has not been reported.

Exploration of Structure-Activity Relationships (SAR) through Scaffold Modification

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity. The defined stereochemistry of the this compound core could allow for a systematic exploration of how the spatial arrangement of functional groups affects biological activity. Modifications to the amine functionality, such as acylation, alkylation, or incorporation into heterocyclic systems, would be logical steps in an SAR campaign. Despite the theoretical potential of this scaffold for such studies, there are no specific SAR analyses centered on this compound derivatives reported in the peer-reviewed literature.

Advanced Materials Science Applications

In the realm of materials science, bifunctional molecules like this compound can serve as building blocks for polymers and functional materials. The presence of a reactive amine group and a robust carbocyclic frame suggests potential, but concrete examples are not found in the available research.

Utilization as Monomers and Building Blocks in Polymer Chemistry

Amines are common monomers used in the synthesis of polyamides, polyimides, and polyurethanes through reactions with carboxylic acid derivatives, anhydrides, or isocyanates, respectively. The rigid and bulky nature of the octahydro-1H-indenyl group could impart desirable properties to a polymer, such as increased thermal stability and a higher glass transition temperature. While a related compound, octahydro-4,7-methano-1H-inden-5-ol, has been investigated for its ability to enhance the glass transition temperature of polymethyl methacrylate (B99206) (PMMA), similar studies involving this compound have not been identified.

Incorporation into Electronic and Optical Materials

Organic molecules with specific electronic properties are essential for the development of advanced materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While certain amine-containing compounds are utilized for their electron-donating and charge-transporting properties, there is no evidence in the literature to suggest that this compound has been specifically investigated or incorporated into electronic or optical materials.

Role as Key Chemical Intermediates in Multi-Step Organic Syntheses

The utility of a chemical compound as an intermediate is demonstrated by its application in the synthesis of more complex target molecules, such as pharmaceuticals or natural products. While amines are a fundamental functional group in organic synthesis, serving as nucleophiles, bases, and directing groups, the specific use of this compound as a key intermediate in documented multi-step syntheses is not apparent from a review of the scientific literature. Its structural relative, octahydro-4,7-methano-1H-inden-5-ol, is noted as a useful synthetic intermediate, but this does not directly translate to the specified amine compound. The pursuit of complex molecular targets often relies on readily available and versatile building blocks, and at present, this compound does not appear to be a commonly employed intermediate in reported synthetic routes.

Future Research Directions and Unresolved Challenges

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes to octahydro-1H-inden-5-amine is a primary challenge. Current synthetic methods often rely on traditional approaches that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research must prioritize the creation of green and sustainable alternatives.

A promising avenue lies in the catalytic hydrogenation of readily available aminoindan precursors. This would involve the use of heterogeneous or homogeneous catalysts under milder conditions, reducing energy consumption and avoiding stoichiometric reagents. The exploration of novel catalyst systems, including those based on earth-abundant metals, will be crucial. Furthermore, investigating the diastereoselectivity of such hydrogenations will be essential for controlling the stereochemistry of the final product.

Biocatalysis and enzymatic synthesis represent another frontier for the green production of this compound. The use of enzymes could offer high selectivity and operate under mild, aqueous conditions, significantly improving the environmental footprint of the synthesis. Identifying or engineering suitable enzymes, such as transaminases or ammonia (B1221849) lyases, that can act on an appropriate indenone or indanol precursor will be a key research objective.

Exploiting Novel Reactivity for Complex Molecule Synthesis

The reactivity of this compound remains largely uncharted territory. A thorough exploration of its chemical behavior is essential for its application as a building block in the synthesis of more complex molecules. The presence of a primary amino group on a rigid bicyclic framework suggests a rich and varied chemistry waiting to be uncovered.

Future research should focus on the functionalization of both the amino group and the carbocyclic core. The amine can serve as a handle for a wide range of transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, to generate a diverse library of derivatives.

Of particular interest is the potential for the amino group to direct C-H functionalization reactions on the inden scaffold. Modern synthetic methods that enable the selective activation and modification of otherwise inert C-H bonds could be applied to introduce new functional groups at various positions on the ring system. This would provide a powerful tool for rapidly increasing the molecular complexity and accessing novel chemical space.

Furthermore, the stereochemistry of this compound makes it an attractive candidate for use as a chiral auxiliary or ligand in asymmetric synthesis. Following the precedent of other chiral amines like cis-1-aminoindan-2-ol, future work could explore the application of enantiomerically pure this compound in controlling the stereochemical outcome of various chemical reactions.

| Potential Reaction Type | Reagents/Catalysts | Expected Product Class |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | This compound |

| N-Alkylation | Alkyl halides, Base | Secondary/Tertiary Amines |

| C-H Functionalization | Transition metal catalysts | Functionalized Indenamines |

| Asymmetric Catalysis | Chiral this compound | Enantioenriched products |

Synergistic Integration of Experimental and Computational Approaches

To accelerate the exploration of this compound's properties and reactivity, a synergistic approach that combines experimental studies with computational modeling will be indispensable. Theoretical calculations can provide valuable insights that guide experimental design and help in the interpretation of results.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, including its conformational preferences, bond lengths, bond angles, and charge distribution. This information is fundamental to understanding its inherent reactivity and spectroscopic properties. Computational methods can also be used to calculate properties such as pKa, which is crucial for understanding its behavior in different chemical environments.

In synergy with experimental work, computational modeling can be a powerful tool for elucidating reaction mechanisms. For instance, theoretical studies can help to map out the energy profiles of potential synthetic routes, identify transition states, and explain observed selectivities. This can be particularly useful in the development of new catalytic systems for the synthesis or functionalization of this compound.

Predictive models, potentially incorporating machine learning algorithms, could be developed to correlate the structure of this compound derivatives with their properties. nih.govgoogle.com This would enable the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby streamlining the discovery of new molecules with desired characteristics.

| Computational Method | Application in Research | Potential Insights |

| Density Functional Theory (DFT) | Structure & Reactivity Prediction | Optimized geometry, electronic properties, reaction pathways |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations, dynamic behavior |

| QSPR/QSAR | Property Prediction | Correlation of structure with physical or biological properties |

Rational Design of this compound Based Functional Materials

The unique and rigid three-dimensional structure of this compound makes it a compelling building block for the rational design of novel functional materials. Its bicyclic nature can impart specific conformational constraints and steric bulk, which can be exploited to create materials with tailored properties.

In the field of polymer chemistry, this compound can be utilized as a monomer for the synthesis of new polyamides, polyimides, and polyureas. acs.org The rigidity of the inden scaffold is expected to influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with high glass transition temperatures, improved thermal stability, and enhanced modulus.

The primary amino group also allows for the incorporation of this compound into epoxy resins as a curing agent. The structure of the amine will affect the cross-linking density and the final properties of the thermoset material.

In medicinal chemistry, the this compound core can serve as a scaffold for the design of new therapeutic agents. The pharmacological activity of various aminoindan derivatives is well-documented, with applications in treating a range of central nervous system disorders. google.comnih.govnih.gov The saturated and stereochemically defined nature of this compound offers a distinct three-dimensional structure that could be explored for interaction with biological targets. Future research in this area would involve the synthesis of a library of derivatives and their systematic evaluation for various pharmacological activities.

Furthermore, derivatives of this compound could find applications as corrosion inhibitors, drawing inspiration from the demonstrated efficacy of other amino acid derivatives in protecting metallic surfaces. arabjchem.org The amine functionality can facilitate adsorption onto metal surfaces, forming a protective layer.

Q & A

Q. What are the established synthetic pathways for octahydro-1H-inden-5-amine, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized via reduction or substitution reactions starting from its alcohol or ketone derivatives (e.g., octahydro-1H-inden-5-ol or octahydro-1H-inden-5-one). For instance, catalytic hydrogenation using palladium or platinum catalysts under controlled pressure (1–3 atm) can reduce ketones to amines. Purity validation requires a combination of analytical techniques:

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include solubility, pKa, and stability under varying conditions (pH, temperature).

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric analysis.

- pKa Determination : Perform potentiometric titration in aqueous and non-aqueous media.

- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across studies involving this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. To address this:

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC values normalized to control assays).

- Structural-Activity Relationship (SAR) : Systematically modify functional groups (e.g., substituting the amine with urea/thiourea moieties) and retest bioactivity to isolate influential regions .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of observed differences, ensuring sample sizes meet power analysis requirements .

Q. How can computational methods enhance the understanding of this compound's mechanism of action?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., aromatase or neurotransmitter receptors). Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess stability.

- Quantum Mechanical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites for functionalization .

Q. What experimental frameworks are optimal for evaluating the pharmacological potential of this compound analogs?

- Methodological Answer : A tiered approach is recommended:

In Vitro Screening : Use DPPH/NO radical scavenging assays for antioxidant activity and MTT assays for cytotoxicity (e.g., IC values against cancer cell lines).

In Vivo Models : Prioritize zebrafish or murine models for bioavailability and toxicity studies.

Mechanistic Studies : Combine Western blotting (protein expression) and flow cytometry (apoptosis markers) to elucidate pathways .

Methodological Best Practices

Q. How to ensure reproducibility when documenting synthetic procedures for this compound derivatives?

- Methodological Answer : Follow IUPAC guidelines for experimental reporting:

- Detailed Protocols : Specify catalyst loadings, reaction times, and purification methods (e.g., column chromatography with exact solvent ratios).

- Supplementary Data : Include raw spectral data (NMR, IR) and chromatograms in supporting information.

- Reference Standards : Compare spectral data with PubChem or DSSTox entries for validation .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Logit models using software like GraphPad Prism to calculate EC/IC.

- Error Analysis : Report confidence intervals (95%) and standard deviations from triplicate experiments.

- Outlier Detection : Apply Grubbs' test to exclude anomalous data points .

Integration with Literature

Q. How to formulate a hypothesis-driven research question for this compound studies?

- Methodological Answer :

- Gap Analysis : Identify unresolved issues in existing literature (e.g., "Does stereochemistry at C5 influence bioactivity?").

- Variable Definition : Clearly define independent (e.g., substituent type) and dependent variables (e.g., antioxidant IC).

- Testable Hypothesis : Example—"Substitution with electron-withdrawing groups at C5 will enhance binding to aromatase via dipole interactions" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.